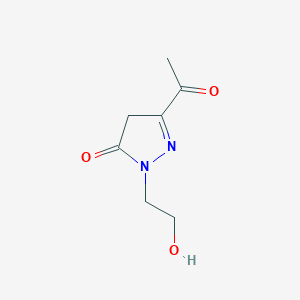
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHP, and it is synthesized through a simple and efficient method.
作用機序
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess antitumor properties, which help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. The compound has been found to possess acetylcholinesterase inhibitory activity, which is a key target for the treatment of these diseases. Another potential area of research is the development of new materials for optoelectronic and photovoltaic applications. The compound has been found to possess good optical and electronic properties, which make it a promising candidate for these applications. Finally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one and to explore its potential applications in other fields.
合成法
The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a straightforward process that involves the reaction of acetylacetone and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux, and the product is obtained in high yield. The purity of the product can be improved through recrystallization using ethanol.
科学的研究の応用
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been used in the development of new materials for optoelectronic and photovoltaic applications.
特性
CAS番号 |
139767-79-6 |
|---|---|
製品名 |
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
5-acetyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O3/c1-5(11)6-4-7(12)9(8-6)2-3-10/h10H,2-4H2,1H3 |
InChIキー |
RCCNQLLGURCTKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
正規SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
同義語 |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro-2-(2-hydroxyethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)


![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
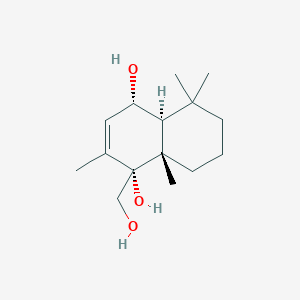
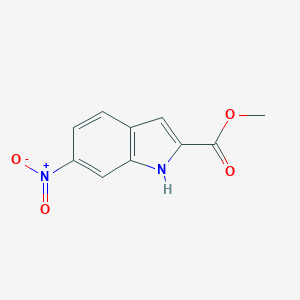
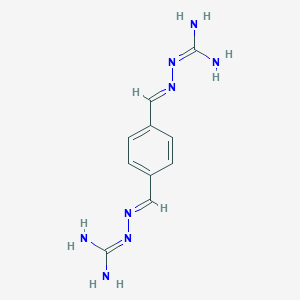
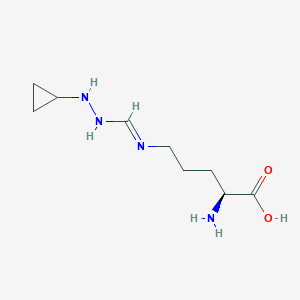
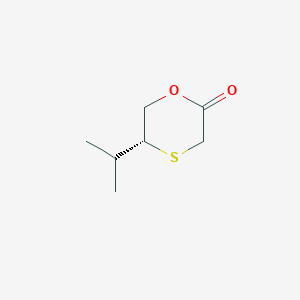
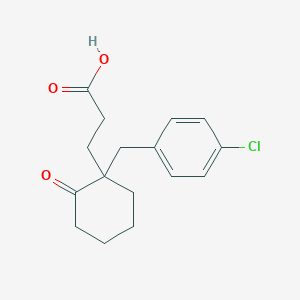
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)

